5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6
Description
Contextualizing Deuterated Polyunsaturated Fatty Acids in Contemporary Biomedical Sciences
Deuterated polyunsaturated fatty acids (D-PUFAs) are a class of lipid molecules where specific hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612). wikipedia.org This substitution is strategically made at positions vulnerable to oxidation, particularly the bis-allylic sites between double bonds. wikipedia.org The presence of deuterium at these sites strengthens the carbon-hydrogen bond, leading to a kinetic isotope effect that significantly slows down the chain reaction of lipid peroxidation. wikipedia.org
This "reinforcement" of lipids offers a novel therapeutic and preventative strategy against a multitude of diseases where oxidative stress and lipid peroxidation are key pathological mechanisms. wikipedia.orgfrontiersin.org Research has demonstrated the potential of D-PUFAs in protecting cells from oxidative damage in various contexts. frontiersin.orgnih.gov Studies have explored their efficacy in models of neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's disease, as well as in conditions such as atherosclerosis and age-related macular degeneration. wikipedia.orgmdpi.com By mitigating the harmful accumulation of reactive oxygen species (ROS) and subsequent cellular damage, D-PUFAs represent a promising area of investigation in contemporary biomedical science. nih.govmdpi.com
The Significance of Stable Isotope Labeling in Eicosanoid and Fatty Acid Metabolism Studies
Stable isotope labeling is a powerful technique in metabolomics that allows researchers to trace the metabolic fate of compounds and accurately quantify their levels in complex biological matrices. scioninstruments.comacanthusresearch.com In the analysis of eicosanoids and other fatty acids, which are often present at low concentrations, mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is the method of choice for its sensitivity and selectivity.
The use of stable isotope-labeled (SIL) internal standards is considered the gold standard for quantitative MS-based analysis. scioninstruments.comwaters.com A SIL internal standard, such as 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6, is nearly identical to the analyte of interest in its chemical and physical properties, including extraction efficiency, chromatographic retention, and ionization response. acanthusresearch.comnih.gov However, due to the incorporated isotopes, it has a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the endogenous, unlabeled analyte by the mass spectrometer. scioninstruments.com
By adding a known amount of the SIL internal standard to a sample at the beginning of the preparation process, it can correct for variability and sample loss during extraction, as well as for matrix effects—the suppression or enhancement of ionization caused by other components in the sample. scioninstruments.comwaters.com This ensures a high degree of accuracy and precision in the quantification of the target analyte, which is crucial for understanding the subtle changes in fatty acid and eicosanoid metabolism associated with various physiological or disease states.
Overview of the Research Utility of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6
The principal research application of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 is to serve as an internal standard for the precise measurement of its non-deuterated analog, Mead Acid, using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This specific compound contains six deuterium atoms located at the 5, 6, 8, 9, 11, and 12 positions. caymanchem.com
The ability to accurately quantify Mead Acid is significant because its accumulation in tissues is a key indicator of essential fatty acid (EFA) deficiency. medchemexpress.comwikipedia.orghmdb.ca In states of EFA deficiency, particularly a lack of arachidonic acid, the body synthesizes Mead acid from oleic acid. hmdb.ca Therefore, measuring its levels provides a valuable biomarker for nutritional status and related pathologies.
Furthermore, Mead acid is not an inert molecule; it is a substrate for various enzymes in the eicosanoid synthesis pathways. It can be metabolized by 5-lipoxygenase to produce bioactive molecules like 5-hydroxyeicosatrienoic acid (5-HETrE), 5-oxoeicosatrienoic acid (5-oxo-ETrE), and leukotriene C3. caymanchem.comwikipedia.orgwikipedia.org These metabolites are implicated in inflammatory and allergic responses. wikipedia.org However, Mead acid is generally not a substrate for cyclooxygenase (COX) enzymes. caymanchem.com The use of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 enables researchers to reliably track the subtle changes in Mead Acid levels and investigate its metabolism and role in both health and disease, such as its potential involvement in altering the immune status of organs. caymanchem.com
Data Tables
Table 1: Physicochemical Properties of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 5Z,8Z,11Z-eicosatrienoic-5,6,8,9,11,12-d6 acid | caymanchem.com |
| Synonyms | Mead Acid-d6, FA 20:3-d6 | caymanchem.com |
| CAS Number | 2692624-12-5 | caymanchem.com |
| Molecular Formula | C₂₀H₂₈D₆O₂ | caymanchem.com |
| Formula Weight | 312.5 | caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d6) | caymanchem.com |
Table 2: Comparison of Endogenous Mead Acid and its Deuterated Analog
| Feature | 5(Z),8(Z),11(Z)-Eicosatrienoic Acid (Mead Acid) | 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 | Source(s) |
|---|---|---|---|
| CAS Number | 20590-32-3 | 2692624-12-5 | caymanchem.comcaymanchem.com |
| Molecular Formula | C₂₀H₃₄O₂ | C₂₀H₂₈D₆O₂ | caymanchem.comcaymanchem.com |
| Molar Mass | ~306.5 g/mol | ~312.5 g/mol | caymanchem.comcaymanchem.com |
| Primary Role | Endogenous omega-9 fatty acid, biomarker for EFA deficiency | Internal standard for quantitative analysis of Mead Acid | caymanchem.comhmdb.ca |
| Metabolism | Substrate for 5-lipoxygenase pathway | Used to trace and quantify Mead Acid metabolism | caymanchem.comwikipedia.org |
Properties
Molecular Formula |
C20H28D6O2 |
|---|---|
Molecular Weight |
312.5 |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15-/i9D,10D,12D,13D,15D,16D |
InChI Key |
UNSRRHDPHVZAHH-LWXKFBBMSA-N |
SMILES |
CCCCCCCC/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])CCCC(O)=O |
Synonyms |
Mead Acid-d6 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization of 5 Z ,8 Z ,11 Z Eicosatrienoic Acid D6
Regiospecific Deuteration Methodologies for Polyunsaturated Fatty Acid Analogs
The introduction of deuterium (B1214612) atoms at specific sites within a molecule, known as regiospecific deuteration, is critical for creating effective internal standards and probes for metabolic studies. nih.gov For polyunsaturated fatty acids, this process is particularly focused on reinforcing the C-H bonds at oxidation-prone positions, which significantly slows down lipid peroxidation due to the kinetic isotope effect. wikipedia.orgfrontiersin.org
Several chemical strategies have been developed for the site-selective deuteration of PUFAs. These methods are often multi-step and require careful control to achieve the desired labeling pattern and avoid isomerization of the double bonds.
One prominent approach involves the coupling of chemically modified PUFA fragments with deuterated building blocks. For instance, a synthesis might involve the reaction of a C20-containing fatty acid tosylate with a deuterated sulfone fragment. nih.gov The sulfone is first deprotonated to form a lithocarbanion, which then reacts with the tosylate to create a new carbon-carbon bond, incorporating the deuterium label at a specific location. nih.gov This is followed by a desulfonylation step, typically mediated by sodium amalgam, to yield the final deuterated fatty acid. nih.gov
Another powerful technique is the use of metal-catalyzed hydrogen-isotope exchange (HIE). nih.gov Catalysts such as platinum-on-carbon (Pt/C) can facilitate the exchange of hydrogen atoms for deuterium using D₂O as the deuterium source under hydrothermal conditions. europa.eu While effective for producing perdeuterated (fully deuterated) fatty acids, achieving site-selectivity can be challenging. europa.eu More refined catalytic systems have been developed to provide exceptional kinetic control, allowing for deuteration at specific positions like the bis-allylic sites, which are flanked by double bonds. nih.gov In such protocols, D₂O can act as both the deuterium source and a crucial component in the reaction mechanism to prevent the formation of undesired byproducts. nih.gov
Enzymatic and biocatalytic methods offer a high degree of specificity for synthesizing deuterated compounds under mild reaction conditions. wur.nl Lipases, in particular, are widely exploited for their ability to catalyze esterification and transesterification reactions with high regioselectivity. nih.govacs.org
A chemoenzymatic strategy can be employed where enzymes are used for steps requiring high specificity, while traditional chemical synthesis is used for less demanding transformations. nih.gov For example, a sn-1,3-specific lipase (B570770) can be used to selectively hydrolyze a non-deuterated fatty acid from the sn-1 position of a phospholipid. Subsequently, the same enzyme can catalyze the re-esterification at that specific position using a deuterated fatty acid as the acyl donor. nih.govacs.org This approach ensures that the deuterated chain is incorporated only at the desired location without the need for complex protecting group chemistry. nih.gov The use of enzymes that are active in nearly anhydrous systems is advantageous as it favors the synthesis reaction over hydrolysis. nih.govacs.org This methodology has been successfully used to produce chain-deuterated phospholipids (B1166683), demonstrating the power of combining enzymatic precision with chemical efficiency. nih.gov
Purification and Isotopic Enrichment Assessment of Synthesized 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6
Following synthesis, the deuterated fatty acid must be purified to remove unreacted starting materials, catalysts, and non-deuterated byproducts. Standard chromatographic techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) are typically employed for this purpose.
The crucial next step is to assess the isotopic enrichment and confirm the location of the deuterium labels. High-resolution mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the definitive technique for this analysis. It allows for the precise determination of the mass of the molecule, confirming the incorporation of the correct number of deuterium atoms. For 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6, the goal is to achieve a high percentage of the d6 species with minimal presence of lower-deuterated (d1-d5) or non-deuterated (d0) forms. caymanchem.com Commercially available standards of this compound report an isotopic purity of ≥99% for all deuterated forms combined (d1-d6). caymanchem.com
In some cases, techniques like Gas Chromatography-Flame Ionization Detection (GC-FID) can be used after converting the fatty acids to their methyl esters (FAMEs). This method can determine the relative amounts of different fatty acids in a mixture, which is useful for assessing the chemical purity of the final product. nih.gov
Table 1: Physicochemical Properties of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6
| Property | Value | Source |
| Formal Name | 5Z,8Z,11Z-eicosatrienoic-5,6,8,9,11,12-d₆ acid | caymanchem.com |
| CAS Number | 2692624-12-5 | caymanchem.com |
| Molecular Formula | C₂₀H₂₈D₆O₂ | caymanchem.com |
| Molecular Weight | 312.5 | caymanchem.com |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | caymanchem.com |
| Common Synonyms | Mead Acid-d₆, FA 20:3-d₆ | caymanchem.com |
Derivatization Techniques for Enhanced Analytical Detection of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6
The direct analysis of free fatty acids by gas chromatography is problematic. Their high polarity, due to the carboxylic acid group, leads to poor peak shape (tailing) and potential adsorption issues within the GC system, while their low volatility requires high temperatures that can cause degradation. restek.comsigmaaldrich.com To overcome these challenges, chemical derivatization is employed to convert the polar carboxyl group into a less polar and more volatile ester. nih.gov
One of the most common methods is the formation of Fatty Acid Methyl Esters (FAMEs) . This is typically achieved by esterification with methanol (B129727) in the presence of a catalyst, such as boron trichloride (B1173362) (BCl₃) or boron trifluoride (BF₃). restek.comsigmaaldrich.com The reaction is usually performed under mild heating (e.g., 60°C) for a short period. sigmaaldrich.com The resulting FAMEs are significantly more volatile and less polar, making them ideal for GC analysis.
Another widely used technique, particularly for high-sensitivity analysis by GC-MS with negative chemical ionization (NCI), is the formation of Pentafluorobenzyl (PFB) esters . nih.govlipidmaps.org This is accomplished by reacting the fatty acid with PFB bromide in the presence of a base like diisopropylethylamine (DIPEA). nih.govlipidmaps.org The resulting PFB esters are highly electronegative, which enhances their detection sensitivity in NCI-MS.
A third approach is silylation , which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. restek.com This method is effective but can also derivatize other active hydrogens in the molecule, such as hydroxyl groups. restek.com
Table 2: Comparison of Common Derivatization Techniques for Fatty Acid Analysis by GC
| Derivatization Method | Reagent(s) | Resulting Derivative | Key Advantages |
| Methyl Esterification | Methanol with BCl₃ or BF₃ catalyst | Fatty Acid Methyl Ester (FAME) | Robust, common method; creates stable and volatile derivatives. sigmaaldrich.com |
| PFB Esterification | Pentafluorobenzyl (PFB) Bromide, DIPEA | Pentafluorobenzyl (PFB) Ester | Excellent for high-sensitivity detection by GC-NCI-MS. nih.gov |
| Silylation | BSTFA or MSTFA with 1% TMCS | Trimethylsilyl (TMS) Ester | Effective for creating volatile derivatives; can also derivatize other functional groups. restek.com |
Advanced Analytical Techniques Employing 5 Z ,8 Z ,11 Z Eicosatrienoic Acid D6 As a Reference Standard
Mass Spectrometry-Based Lipidomics and Metabolomics Applications
Mass spectrometry (MS) is a cornerstone of lipid analysis, and the use of deuterated standards like 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 is integral to achieving accurate and reproducible results. caymanchem.comcvmh.frcaymanchem.com This labeled compound is suitable for use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies. caymanchem.comcvmh.frcaymanchem.comlabchem.com.my These techniques are frequently applied in untargeted lipidomics to investigate the metabolism of lipids following the administration of deuterated precursors. nih.gov
Quantitative Analysis of Endogenous 5(Z),8(Z),11(Z)-Eicosatrienoic Acid by Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard method for quantitative analysis, and 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 is designed specifically for this purpose. caymanchem.comnih.gov In this approach, a known quantity of the deuterated standard is added to a biological sample at the beginning of the extraction process. nih.gov The labeled standard co-elutes with the endogenous (unlabeled) analyte and exhibits nearly identical chemical and physical properties during extraction, derivatization, and ionization. nih.gov
Because the internal standard and the target analyte are compared directly within the same analysis, this technique significantly enhances precision and accuracy by compensating for any sample loss during preparation and analysis. nih.gov The ratio of the mass spectrometer signal of the endogenous 5(Z),8(Z),11(Z)-Eicosatrienoic Acid to that of the known amount of added 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 allows for precise calculation of the endogenous compound's concentration. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for Fatty Acid Profiling
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids and other lipids. nih.govnih.gov The use of deuterated internal standards, such as 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6, is crucial for accurate quantification in LC-MS/MS analyses. caymanchem.comnih.gov These standards are essential for developing rapid, sensitive, and simultaneous quantification methods for multiple polyunsaturated fatty acids in biological matrices like human plasma. nih.gov
LC-MS/MS methods are often designed to quantify fatty acids without the need for chemical derivatization, which simplifies sample preparation. nih.gov An optimized Multiple Reaction Monitoring (MRM) method using ultra-fast liquid chromatography (UFLC) coupled with MS/MS can be employed to determine plasma levels of various polyunsaturated fatty acids, including dihomo-gamma-linolenic acid (DGLA), the common name for the parent compound. nih.gov The separation of different lipid classes prior to mass analysis helps to minimize ion suppression, thereby improving the detection of low-abundance lipid species. escholarship.org
Table 1: Illustrative LC-MS Parameters for Fatty Acid Analysis This table presents a generalized example of LC-MS parameters and does not represent a specific, validated protocol.
| Parameter | Setting |
|---|---|
| Chromatography | Ultra-Fast Liquid Chromatography (UFLC) nih.gov |
| Column | C18 Reverse-Phase lipidmaps.org |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode pageplace.de |
| MS Analyzer | Triple Quadrupole (Tandem MS) nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) nih.govlipidmaps.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and reliable method for the detailed analysis of fatty acids. escholarship.org Due to the low volatility of free fatty acids, a derivatization step is required to convert them into more volatile, non-polar esters, most commonly fatty acid methyl esters (FAMEs). nih.gov 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 is intended for use as an internal standard in these GC-MS applications, where it undergoes the same derivatization process as the endogenous analyte. caymanchem.comcaymanchem.com
The stable isotope dilution method is key to reliable quantification in GC-MS. nih.gov The deuterated standard helps resolve molecular details, such as the number and position of double bonds within the fatty acid. escholarship.org In GC-MS analysis, a slight difference in retention times between the deuterated and non-deuterated (protiated) compounds can be observed, an effect known as the chromatographic H/D isotope effect. nih.gov This effect occurs because the deuterium (B1214612) atoms can weaken the interaction of the molecule with the stationary phase of the GC column. nih.gov
Tandem Mass Spectrometry (MS/MS) for Precursor and Product Ion Scanning
Tandem mass spectrometry (MS/MS) is essential for the specific and sensitive detection of lipids in complex mixtures. nih.govpageplace.de In a typical LC-MS/MS experiment, the mass spectrometer isolates a specific precursor ion (the molecular ion of the analyte) and subjects it to collision-induced dissociation (CID). pageplace.deacs.org This process fragments the precursor ion into characteristic product ions, creating a unique fragmentation pattern that confirms the analyte's identity. pageplace.de
For quantitative analysis, the MRM scan mode is employed, where the instrument is set to monitor specific precursor-to-product ion transitions. nih.govlipidmaps.org One transition is monitored for the endogenous analyte and another for the deuterated internal standard. For 5(Z),8(Z),11(Z)-Eicosatrienoic Acid (molecular weight ~306.5 g/mol ) and its d6 variant (molecular weight ~312.5 g/mol ), the precursor ions in negative mode would be m/z 305.5 and 311.5, respectively. caymanchem.comcaymanchem.com The selection of specific product ions allows for highly selective quantification, free from interference from other compounds in the sample. lipidmaps.org
Table 2: Representative MS/MS Transitions for DGLA and DGLA-d6 Analysis These transitions are illustrative and based on the principles of fatty acid fragmentation. Optimal transitions must be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Annotation |
|---|---|---|---|
| 5(Z),8(Z),11(Z)-Eicosatrienoic Acid | 305.5 | 305.5 | Quantifier (Full Scan) |
| 5(Z),8(Z),11(Z)-Eicosatrienoic Acid | 305.5 | 261.5 | Qualifier ([M-H-CO₂]⁻) |
| 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 | 311.5 | 311.5 | Quantifier (Full Scan) |
| 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 | 311.5 | 267.5 | Qualifier ([M-H-CO₂]⁻) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Lipid Research
While mass spectrometry is a primary tool, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary and unique insights into lipid structure and dynamics. researchgate.netresearchgate.net The use of deuterium as a non-perturbing probe is a significant advantage in membrane studies, as it avoids the structural disruptions that can be caused by other labeling techniques. core.ac.uk Although it has lower sensitivity compared to other methods, solid-state deuterium (²H) NMR is a powerful tool for investigating lipid membranes. researchgate.netcore.ac.uk
Deuterium NMR (2H-NMR) for Metabolic Tracing and Positional Isomer Analysis
Deuterium NMR (²H-NMR) is a valuable technique for tracing metabolic pathways in vivo. nationalmaglab.orgnih.gov By administering a deuterium-labeled substrate, researchers can follow its metabolic fate and investigate processes like de novo lipogenesis (the synthesis of fatty acids). nationalmaglab.orgbioscientifica.com Given the very low natural abundance of deuterium (approximately 0.01%), the administration of a deuterated compound results in a strong signal with minimal background, enabling clear detection of the tracer and its metabolic products. nih.gov This approach has been used to study the synthesis and metabolism of key membrane components and the interactions between them. nih.gov
Furthermore, ²H-NMR provides information about the molecular order and dynamics of lipid chains. core.ac.ukrsc.org The spectrum of a deuterated lipid in a membrane is a superposition of signals, known as Pake doublets, from the C-D bonds along the acyl chain. rsc.org The splitting of these doublets (quadrupolar splitting) is directly related to the orientation and motional freedom of the C-D bond, thus providing information about the position of the deuterium atoms and the local order of the lipid chain. researchgate.netrsc.org This allows for detailed analysis of the structure and dynamics of lipids within biological membranes. nih.gov
Proton NMR (1H-NMR) for Structural Confirmation of Derivatives
Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including fatty acids and their derivatives. While specific 1H-NMR data for derivatives of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 are not extensively published, the principles of 1H-NMR can be applied to confirm the structure of its common derivatives, such as the methyl ester.
For a typical fatty acid methyl ester (FAME), the 1H-NMR spectrum exhibits characteristic signals that confirm its structure. aocs.org The introduction of a methyl ester group results in a distinct singlet peak around 3.7 ppm, which is indicative of the methoxy (B1213986) protons (-OCH₃). aocs.org This signal is crucial for confirming a successful esterification reaction.
Other key proton signals for a long-chain polyunsaturated fatty acid methyl ester would include:
Olefinic Protons (-CH=CH-): These protons typically resonate in the region of 5.3-5.4 ppm. nih.gov The multiplet pattern can be complex due to cis-coupling constants.
Allylic Protons (=CH-CH₂-=): Protons on the carbons adjacent to the double bonds appear as multiplets around 2.8 ppm.
α-Methylene Protons (-CH₂-COOR): The methylene (B1212753) group adjacent to the ester carbonyl group resonates at approximately 2.3 ppm as a triplet. aocs.org
Terminal Methyl Protons (-CH₃): The terminal methyl group of the fatty acid chain typically appears as a triplet around 0.9 ppm. aocs.org
In the case of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 derivatives, the deuterium substitution at positions 5, 6, 8, 9, 11, and 12 would lead to the absence of corresponding proton signals in the 1H-NMR spectrum, providing a definitive method for confirming the location of the deuterium labels.
| Proton Type | Typical Chemical Shift (ppm) |
| Olefinic (-CH=CH-) | 5.3 - 5.4 |
| Methyl Ester (-OCH₃) | ~3.7 |
| Bis-allylic (=CH-CH₂-CH=) | ~2.8 |
| α to Carbonyl (-CH₂-COOR) | ~2.3 |
| β to Carbonyl (-CH₂-CH₂COOR) | ~1.6 |
| Aliphatic Chain (-CH₂-)n | ~1.3 |
| Terminal Methyl (-CH₃) | ~0.9 |
Table 2: Representative 1H-NMR chemical shifts for fatty acid methyl esters. These are general ranges and can vary based on solvent and specific molecular structure. aocs.orgnih.gov
Chromatographic Separation Techniques for Lipidomics Investigations
Chromatographic techniques coupled with mass spectrometry are essential for the detailed analysis of complex lipid mixtures found in biological samples. 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 is frequently used as an internal standard in these methods to ensure accurate quantification of Mead acid and related fatty acids. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a widely adopted tool for the quantitative analysis of fatty acids. nih.gov However, due to their low volatility, fatty acids must first be converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), through a process called derivatization. nih.govresearchgate.net The use of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 as an internal standard is critical in these multi-step procedures, as it accounts for any variability or sample loss during the extraction and derivatization steps. nih.gov In GC-MS analysis, the separation of different fatty acid esters is achieved on a capillary column, and detection by a mass spectrometer allows for the differentiation of compounds, even those that are not fully separated chromatographically. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a superior technique for eicosanoid profiling due to its high selectivity and sensitivity, often without the need for derivatization. nih.gov Reverse-phase HPLC is commonly employed to separate eicosanoids from biological extracts. nih.govlipidmaps.org The use of deuterated internal standards, like 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6, is crucial for accurate quantification using LC-MS/MS. nih.govnih.gov The standard is added to the sample at the beginning of the extraction process, and the ratio of the endogenous analyte to the deuterated standard is used to calculate the concentration, which corrects for matrix effects and variations in instrument response. cerilliant.com
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Internal Standard | 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 | 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 |
| Derivatization | Required (e.g., to FAMEs) | Often not required |
| Typical Column | Capillary column (e.g., Rtx-Ms) | Reverse-phase C18 |
| Detection | Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |
| Key Advantage | High-resolution separation of isomers | High sensitivity and specificity for complex mixtures |
Table 3: General comparison of GC and LC techniques for the analysis of eicosatrienoic acids.
Research has demonstrated that ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides a reliable and sensitive method for quantifying a wide range of eicosanoids in human serum. nih.gov These methods often use solid-phase extraction (SPE) for sample cleanup and multiple reaction monitoring (MRM) for specific detection, where the ratio of product ions from the endogenous and deuterated standard allows for precise quantification. nih.govlipidmaps.org
Mechanistic Investigations of Fatty Acid Metabolism Utilizing 5 Z ,8 Z ,11 Z Eicosatrienoic Acid D6 As a Tracer
Elucidation of De Novo Lipogenesis and Desaturation/Elongation Pathways in Cellular Models
Stable isotope tracers, such as deuterated fatty acids, are invaluable tools for dissecting the intricate processes of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, and the subsequent desaturation and elongation reactions that generate a diverse array of fatty acyl chains. metsol.comnih.gov The use of 5(Z),8(Z),11(Z)-eicosatrienoic acid-d6 allows for the precise tracking of its metabolic fate, providing insights into the activities of key enzymes involved in PUFA metabolism. nih.gov
Assessment of Δ5-Desaturase Activity and its Substrate Specificity
The Δ5-desaturase enzyme is a critical component in the biosynthesis of highly unsaturated fatty acids like arachidonic acid. Studies have shown that the activity of Δ5-desaturase can be influenced by the dietary availability of various fatty acids. caymanchem.com While direct studies utilizing 5(Z),8(Z),11(Z)-eicosatrienoic acid-d6 for this specific purpose are not extensively detailed in the available literature, the metabolism of its non-deuterated counterpart, Mead acid, provides a clear indication of its role as a substrate for desaturation. In states of essential fatty acid deficiency, Mead acid is synthesized from oleic acid and can be further metabolized. hmdb.ca
Research on related PUFAs demonstrates that desaturase activity is a key determinant of their metabolic fate. For instance, studies in the fungus Mortierella alpina have shown that enhancing Δ5-desaturase activity leads to increased production of 5,8,11-eicosatrienoic acid. nih.gov This suggests that by introducing 5(Z),8(Z),11(Z)-eicosatrienoic acid-d6 into a cellular system, one could quantify the activity of Δ5-desaturase by measuring the appearance of its deuterated products.
Characterization of Elongase System Function in Fatty Acid Biosynthesis
The elongation of fatty acids is another crucial step in generating the diversity of lipids found in cells. Elongase enzymes add two-carbon units to the carboxyl end of a fatty acid chain. The metabolism of Mead acid involves elongation steps in its synthesis from oleic acid, indicating the involvement of elongase systems. nih.gov
By tracing the metabolic conversion of 5(Z),8(Z),11(Z)-eicosatrienoic acid-d6, researchers can characterize the function of elongase systems. The appearance of longer-chain deuterated fatty acids would provide direct evidence of elongase activity. The specificity of different elongase enzymes for various substrates is an area of active investigation, and deuterated tracers like the one in focus are well-suited for such studies.
Interconversion Dynamics with Other Polyunsaturated Fatty Acids
The metabolism of PUFAs is a dynamic process involving a series of interconversions. 5(Z),8(Z),11(Z)-eicosatrienoic acid itself is a product of the metabolism of oleic acid in the absence of essential fatty acids. hmdb.ca Its further metabolism can lead to the formation of other bioactive molecules. For example, it can be converted to 3-series cysteinyl-leukotrienes. caymanchem.com
A study involving the administration of deuterium-labeled 8,11,14-eicosatrienoic acid (an isomer of Mead acid) to rats demonstrated its conversion to arachidonic acid (20:4(n-6)) and its subsequent incorporation into tissue phospholipids (B1166683). nih.gov This highlights the potential for interconversion between different PUFA families, which can be meticulously tracked using stable isotope labeling. The data from such studies can reveal the competition and interplay between different PUFA metabolic pathways. nih.gov
Tracing the Incorporation of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 into Complex Lipid Species
Beyond its role in desaturation and elongation pathways, 5(Z),8(Z),11(Z)-eicosatrienoic acid-d6 is an excellent tool for tracing the incorporation of fatty acids into more complex lipid molecules, such as phospholipids and triacylglycerols. This allows for the investigation of lipid remodeling and storage dynamics.
Phospholipid and Triacylglycerol Remodeling Pathways
Once synthesized or modified, fatty acids are incorporated into complex lipids, primarily phospholipids and triacylglycerols (TGs). Phospholipids are essential components of cell membranes, while TGs serve as the main form of energy storage. The process of incorporating specific fatty acids into these lipids is known as remodeling.
Studies have shown that 5,8,11-eicosatrienoic acid is incorporated into both TGs and phosphatidylcholine. nih.gov Research on a mutant strain of the fungus Mortierella alpina with enhanced production of Mead acid revealed that a significant portion of this fatty acid was found in TGs (76.6-79.0%) and phosphatidylcholine (24.1-37.6% of total lipids). nih.gov By using the deuterated tracer, the dynamics of this incorporation can be followed over time, providing insights into the activity of the enzymes responsible for phospholipid and TG synthesis and remodeling. A study on a related fatty acid, eicosapentaenoic acid, showed that it influenced its own incorporation into phospholipids over triacylglycerols. nih.gov
A study on rats fed deuterium-labeled 8,11,14-eicosatrienoic acid provided quantitative data on the incorporation of its metabolic product, deuterated arachidonic acid, into the phospholipids of various organs.
Table 1: Molar Fraction of Deuterium-Labeled Arachidonic Acid in Tissue Phospholipids
| Tissue | Molar Fraction of Labeled 20:4(n-6) (%) |
| Liver | 33.9 |
| Heart | 8.9 |
| Kidney | 13.3 |
| Data derived from a study on the metabolism of deuterium-labeled 8,11,14-eicosatrienoic acid in rats. nih.gov |
Dynamics of Lipid Turnover and Storage
The use of stable isotope-labeled fatty acids allows for the measurement of the dynamic turnover of lipids within cells and tissues. By introducing a pulse of 5(Z),8(Z),11(Z)-eicosatrienoic acid-d6, researchers can track its incorporation into storage lipids like TGs and its subsequent release and metabolism over time. This provides a window into the rates of lipid synthesis, breakdown (lipolysis), and fatty acid oxidation. metsol.com
Studies on the fungus Mortierella alpina have demonstrated that under optimal conditions, a significant amount of 5,8,11-eicosatrienoic acid can be produced and stored, primarily in the form of triacylglycerols. nih.gov The use of a deuterated tracer would allow for a more precise quantification of the flux through these storage pools.
Enzymatic Transformations of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 and its Metabolites in In Vitro Systems
In vitro systems, utilizing purified enzymes or cell homogenates, provide a controlled environment to dissect the specific enzymatic processes that metabolize fatty acids. The metabolism of 5(Z),8(Z),11(Z)-eicosatrienoic acid, and by extension its deuterated tracer form, is characterized by its interaction with specific enzymatic pathways that generate a range of biologically active molecules.
The initial steps in the metabolism of many polyunsaturated fatty acids involve oxygenation by either lipoxygenase (LOX) or cyclooxygenase (COX) enzymes, which are central to the 'arachidonate cascade'. isotope.com However, 5(Z),8(Z),11(Z)-eicosatrienoic acid exhibits a distinct substrate specificity.
Research indicates that while it is a substrate for the 5-lipoxygenase pathway, it is not converted by cyclooxygenase enzymes. nih.govcaymanchem.com Specifically, 5(Z),8(Z),11(Z)-eicosatrienoic acid cannot serve as a COX substrate for the production of prostanoids. nih.govnih.gov Its primary enzymatic conversion route is through the 5-lipoxygenase (5-LOX) pathway, which initiates the synthesis of leukotrienes. nih.govnih.gov In the presence of lipoxygenase, Mead acid is known to form various hydroxylated products. hmdb.ca This specificity makes its deuterated analogue, 5(Z),8(Z),11(Z)-eicosatrienoic acid-d6, an excellent tracer for specifically investigating the flux and dynamics of the 5-LOX pathway without the confounding variable of COX-mediated metabolism.
The enzymatic processing of polyunsaturated fatty acids generates a large family of oxidized lipid metabolites known as oxylipins, which have diverse biological activities. The metabolism of 5(Z),8(Z),11(Z)-eicosatrienoic acid by 5-lipoxygenase leads to the formation of such compounds. hmdb.ca
The initial product of 5-LOX activity on a fatty acid is a hydroperoxyeicosatetraenoic acid (HpETE), which is then typically reduced to a more stable hydroxy-eicosatetraenoic acid (HETE). wikipedia.org For 5,8,11-eicosatrienoic acid, this would result in the formation of 5-hydroxy-eicosatrienoic acid (5-HETE) analogs. While detailed studies on the full spectrum of oxylipins from this specific fatty acid are limited, analogies can be drawn from other fatty acids. For instance, studies with arachidonic acid and eicosapentaenoic acid (EPA) show that 5-HETE and 5-HEPE can be further oxidized by a specific dehydrogenase to form potent 5-oxo metabolites (5-oxo-ETE and 5-oxo-EPE, respectively). researchgate.net Furthermore, crossover between 5-LOX and COX-2 pathways can generate other complex oxylipins like hemiketals and diHETEs from arachidonic acid. nih.gov Tracing with 5(Z),8(Z),11(Z)-eicosatrienoic acid-d6 allows researchers to explore the potential formation of deuterated versions of these various oxylipins, helping to elucidate the complete metabolic profile originating from this particular fatty acid.
A primary role of 5(Z),8(Z),11(Z)-eicosatrienoic acid is to act as a precursor for the synthesis of specific signaling molecules, namely the 3-series leukotrienes. nih.govnih.gov The 5-lipoxygenase pathway readily converts this fatty acid into leukotriene A3 (LTA3), an unstable epoxide intermediate. nih.govnih.gov
Studies using rat basophilic leukemia cell homogenates have demonstrated this conversion and allowed for a quantitative comparison with the metabolism of arachidonic acid. nih.govnih.gov LTA3 is the parent compound for the 3-series leukotrienes, just as LTA4 (derived from arachidonic acid) is the parent of the 4-series. wikipedia.org However, the subsequent metabolism of LTA3 appears to be less efficient than that of LTA4. Research shows that the conversion of LTA3 to LTB3 by LTA-hydrolase is minimal. nih.govnih.gov This inefficiency is attributed to the enzyme's requirement for a double bond at the C-14 position, which is present in arachidonic acid and LTA4 but absent in 5,8,11-eicosatrienoic acid and LTA3. nih.govnih.gov Despite the low LTB3 formation, 5(Z),8(Z),11(Z)-eicosatrienoic acid can be converted into 3-series cysteinyl-leukotrienes (LTC3, LTD3, LTE3), which are important inflammatory mediators. nih.govcaymanchem.com
| Fatty Acid Substrate | Concentration | Leukotriene Product | Amount Produced (nmol) |
|---|---|---|---|
| 5,8,11-Eicosatrienoic Acid | 30 µM | Leukotriene A3 (LTA3) | 6.2 ± 1.1 |
| Arachidonic Acid | 30 µM | Leukotriene A4 (LTA4) | 15.5 ± 1.9 |
Mitochondrial Beta-Oxidation Studies Using Deuterated Fatty Acids
Mitochondrial fatty acid β-oxidation is a critical catabolic pathway for energy production, breaking down fatty acids into acetyl-CoA units. wikipedia.orgreactome.org The use of deuterated fatty acids as tracers is a well-established method for quantifying the flux through this pathway. isotope.comnih.gov These stable isotope tracers allow researchers to follow the carbon backbone of the fatty acid as it is metabolized, without the safety concerns associated with radiolabels. researchgate.net
In a typical study, cells or isolated mitochondria are incubated with a deuterated fatty acid like 5(Z),8(Z),11(Z)-eicosatrienoic acid-d6. The process involves several key steps:
Activation and Transport : The fatty acid is activated to its acyl-CoA form and transported into the mitochondrial matrix. youtube.com
Beta-Oxidation Spiral : The acyl-CoA undergoes a cycle of four enzymatic reactions (oxidation, hydration, oxidation, and thiolysis) to release a two-carbon acetyl-CoA unit. reactome.org
Metabolite Tracking : Using mass spectrometry, researchers can track the deuterium (B1214612) label as it appears in downstream metabolites. This includes the series of progressively shorter acyl-CoA or acylcarnitine intermediates generated with each cycle of β-oxidation. nih.gov The labeled acetyl-CoA can also be tracked as it enters the tricarboxylic acid (TCA) cycle, leading to the formation of labeled citrate (B86180) and other TCA intermediates. nih.govnih.gov
Applications of 5 Z ,8 Z ,11 Z Eicosatrienoic Acid D6 in Cell and Tissue Research Models
Investigating Lipid Homeostasis in Ex Vivo Tissue Systems
The quantification of Mead acid, facilitated by its d6-labeled internal standard, is crucial for understanding lipid balance in tissues outside of a living organism. Mead acid is known to accumulate in the tissues of animals experiencing a deficiency in both omega-3 and omega-6 essential fatty acids. caymanchem.combiomol.com Research on ex vivo organ systems has leveraged this phenomenon to explore complex biological processes.
A notable area of investigation involves organ transplantation. For instance, studies have shown that kidneys sourced from rats with an essential fatty acid deficiency (and therefore high levels of Mead acid) are less immunogenic when transplanted. caymanchem.comcaymanchem.com It is hypothesized that the metabolites of Mead acid play a role in modulating the immune status of these organs. caymanchem.comcaymanchem.combiomol.com In such studies, the use of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 is indispensable for accurately measuring the concentration of Mead acid in the donor kidney tissue, allowing researchers to correlate specific lipid profiles with transplant outcomes like rejection rates.
Studies in Cultured Cell Lines for Metabolic Phenotyping
Cultured cell lines provide a controlled environment to dissect the metabolic pathways involving fatty acids. Interestingly, common cell lines such as NIH3T3 and Hepa1-6 have been found to contain significant levels of Mead acid, suggesting they exist in a state of essential fatty acid deficiency under standard culture conditions. nih.gov This makes them valuable models for studying the synthesis and metabolism of this particular fatty acid.
In one study, researchers used siRNA-mediated knockdown of specific enzymes to identify the pathways for Mead acid synthesis. nih.gov They demonstrated that reducing the expression of fatty acid desaturases (Fads1, Fads2) or an elongase (Elovl5) led to decreased levels of Mead acid. nih.gov Accurately quantifying these changes in Mead acid levels following genetic manipulation would be critically dependent on a robust analytical method using 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 as an internal standard.
Another line of research has explored how Mead acid is processed by cellular enzymes. For example, homogenates from rat basophilic leukemia cells were shown to readily convert Mead acid into Leukotriene A3 (LTA3). nih.gov The efficiency of this conversion and the formation of downstream products were quantified and compared to the metabolism of arachidonic acid, as detailed in the table below.
| Substrate Fatty Acid | Product | Amount Formed (nmol) |
|---|---|---|
| 5,8,11-Eicosatrienoic Acid | Leukotriene A3 (LTA3) | 6.2 ± 1.1 |
| Arachidonic Acid | Leukotriene A4 (LTA4) | 15.5 ± 1.9 |
| 5,8,11-Eicosatrienoic Acid | Leukotriene B3 (LTB3) | 0.15 ± 0.04 |
| Arachidonic Acid | Leukotriene B4 (LTB4) | 4.2 ± 0.4 |
Assessment of Metabolic Perturbations in Animal Models (excluding human clinical trials)
Animal models are essential for studying systemic metabolic changes. A classic finding, first reported in the 1950s, is the isolation of 5(Z),8(Z),11(Z)-eicosatrienoic acid from rats fed a diet deficient in essential fats. nih.gov Its elevated presence in the blood is now a well-established biomarker for essential fatty acid deficiency (EFAD). wikipedia.org One study observed that patients with intestinal fat malabsorption and suspected EFAD had blood levels of Mead acid approximately 13 times higher than reference subjects. wikipedia.org
In animal models of EFAD, researchers can induce this state through controlled diets and monitor the resulting biochemical changes. The precise measurement of Mead acid accumulation in various tissues and bodily fluids is a primary endpoint in these studies. The use of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 ensures the accuracy of these measurements, which is vital for assessing the severity of the deficiency and the efficacy of potential dietary interventions.
Probing Specific Biological Responses Linked to Fatty Acid Metabolism
Beyond its role as a deficiency marker, Mead acid and its derivatives can elicit specific biological responses. While it is not a substrate for cyclooxygenase (COX) enzymes, it can be converted into 3-series cysteinyl-leukotrienes. caymanchem.comcaymanchem.combiomol.com As shown in section 5.2, it is readily metabolized by the 5-lipoxygenase pathway to produce LTA3. nih.gov
Furthermore, derivatives of Mead acid have been shown to interact with important signaling pathways. A notable example is 5(Z),8(Z),11(Z)-eicosatrienoic acid ethanolamide (Mead ethanolamide), an endocannabinoid-like molecule. Research has demonstrated that this compound is an agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors. caymanchem.com The binding affinity of Mead ethanolamide to these receptors was quantified in studies using cultured cells expressing the human receptors, with its potency being comparable to that of anandamide (B1667382) (AEA). caymanchem.com The quantification of these binding affinities provides insight into the potential physiological roles of Mead acid derivatives.
| Compound | Receptor | Cell Line | Binding Affinity (Ki) in nM |
|---|---|---|---|
| 5(Z),8(Z),11(Z)-Eicosatrienoic Acid Ethanolamide | Human CB1 | L cells | 753 |
| 5(Z),8(Z),11(Z)-Eicosatrienoic Acid Ethanolamide | Human CB2 | AtT-20 cells | 1,810 |
In all these specialized research areas, the ability to accurately measure the concentration of endogenous Mead acid is paramount. Therefore, the role of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 as an internal standard is fundamental to advancing our understanding of fatty acid metabolism and its implications in health and disease.
Emerging Research Paradigms and Future Outlook for 5 Z ,8 Z ,11 Z Eicosatrienoic Acid D6 Research
Integration with Multi-Omics Data for Systems Biology Approaches
A systems biology approach, which aims to understand the entirety of biological processes, relies on the integration of multiple data streams. The use of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 is pivotal in this context, providing a dynamic layer of information that complements static snapshots from other 'omics' fields. By tracing the metabolic fate of this deuterated fatty acid, researchers can connect genetic predispositions (genomics), gene expression patterns (transcriptomics), and protein abundances (proteomics) with functional metabolic outcomes (metabolomics).
When introduced into a biological system, 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 is processed through the same enzymatic pathways as its endogenous counterpart, Mead acid. nih.gov Its deuterium (B1214612) atoms, however, make it distinguishable by mass spectrometry. nih.gov This allows for the precise tracking of its incorporation into more complex lipids and its conversion into various lipid mediators. nih.govnih.gov This tracing data can be overlaid with multi-omics datasets to build comprehensive models of lipid networks. For instance, an observed change in the flux of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 through a specific pathway can be correlated with the expression levels of genes and the abundance of enzymes involved in that pathway, providing a holistic view of metabolic regulation. frontiersin.org This integrated approach is crucial for deciphering the complex interplay of factors that govern lipid homeostasis and dysregulation in disease.
| Omics Field | Type of Data Generated | Contribution of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 |
|---|---|---|
| Genomics | DNA sequence variations (e.g., SNPs) | Helps link genetic variants to specific alterations in fatty acid metabolism and flux. |
| Transcriptomics | Gene expression levels (mRNA) | Correlates the expression of metabolic enzyme genes with the actual rate of fatty acid processing. |
| Proteomics | Protein abundance and post-translational modifications | Connects the quantity and state of metabolic enzymes to the functional output of a lipid pathway. |
| Metabolomics | Quantification of endogenous small molecules | Provides dynamic flux data, showing the rate of conversion and incorporation of the fatty acid into the metabolome. nih.gov |
Development of Advanced Computational Models for Deuterated Tracer Studies and Metabolic Flux Analysis
The data generated from tracer studies with 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 are rich and complex, necessitating the use of advanced computational models for their full interpretation. Metabolic Flux Analysis (MFA) is a key computational technique that uses stable isotope tracer data to quantify the rates (fluxes) of reactions within metabolic networks. researchgate.netnih.gov By measuring the distribution of deuterium from 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 into downstream metabolites over time, MFA can construct a detailed map of intracellular metabolic activity. nih.govbohrium.com
Future research will focus on developing more sophisticated computational models that can handle the increasing complexity of biological data. These models will not only calculate fluxes but also integrate kinetic parameters of enzymes and regulatory network information. nih.gov The development of specialized software capable of processing high-throughput mass spectrometry data from deuterated lipid experiments is a critical component of this effort. nih.gov Such models can simulate how metabolic pathways might respond to perturbations, such as in disease states or upon therapeutic intervention. For example, a model could predict how inhibiting a particular enzyme would reroute the metabolism of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6, offering insights into potential off-target effects of a drug. These in silico experiments can guide further experimental work, making research more efficient and targeted. nih.gov
Novel Applications in Preclinical Development of Lipid-Modulating Interventions
The unique properties of deuterated polyunsaturated fatty acids (PUFAs) present significant opportunities in the preclinical development of therapies aimed at modulating lipid metabolism and mitigating oxidative stress. The substitution of hydrogen with deuterium at specific, oxidation-prone positions in a fatty acid chain can significantly slow the process of lipid peroxidation due to the kinetic isotope effect. wikipedia.org This "reinforcement" of the lipid makes it more resistant to damage by reactive oxygen species (ROS). wikipedia.org
In the context of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6, this principle can be applied in several ways. While Mead acid itself is a marker for essential fatty acid deficiency, its metabolic pathways and products are involved in various physiological and pathological processes, including inflammation. nih.gov Using 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 as a research tool allows for the precise study of these pathways. Furthermore, investigating the therapeutic potential of deuterated fatty acids themselves is a growing field. Studies with other deuterated PUFAs have shown they can reduce lipid peroxidation products in the brain, suggesting a potential strategy for neurodegenerative diseases. nih.gov Therefore, 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 can serve a dual role in preclinical development: as a stable isotope tracer to assess the mechanism of action of new lipid-modulating drugs, and as a potential therapeutic agent itself, designed to resist oxidative degradation in diseases characterized by high oxidative stress.
| Potential Therapeutic Area | Preclinical Application of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 | Research Rationale |
|---|---|---|
| Inflammatory Diseases | Tracing the formation of anti-inflammatory vs. pro-inflammatory lipid mediators. | Mead acid is a substrate for enzymes like lipoxygenase and cyclooxygenase, which produce signaling molecules. nih.govnih.gov Tracing the deuterated version helps clarify pathway dynamics during inflammation. |
| Neurodegenerative Diseases | Assessing the impact of deuteration on lipid peroxidation in neuronal tissues. | The brain is rich in PUFAs and susceptible to oxidative stress; deuterated PUFAs have been shown to reduce peroxidation products. nih.gov |
| Metabolic Syndrome | Evaluating fatty acid flux and storage in models of insulin (B600854) resistance and fatty liver disease. | Tracer studies can elucidate how lipid metabolism is altered in these conditions and how interventions affect these pathways. nih.govnih.gov |
| Certain Cancers | Investigating the role of Mead acid metabolism in cancer cell proliferation and signaling. | Pathological studies have suggested a link between Mead acid and cancer, making its pathways a target for investigation. nih.gov |
Microfluidic and Miniaturized Platforms for High-Throughput Analysis of Deuterated Lipids
The detailed analysis of deuterated lipids from biological samples traditionally requires significant time and resources. However, the advent of microfluidic and other miniaturized analytical platforms is set to revolutionize this process. These technologies manipulate small volumes of fluids in micro-scale channels, enabling rapid, automated, and highly sensitive analysis with minimal sample consumption. nih.govnih.gov
Microfluidic devices can be designed to perform multiple steps of sample preparation and analysis on a single chip, creating a "micro total analysis system". nih.govnih.gov For the analysis of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 and its metabolites, this could involve on-chip lipid extraction, separation, and direct infusion into a mass spectrometer. Droplet-based microfluidics, where reactions occur in discrete picoliter to nanoliter droplets, offer highly efficient mixing and reaction control, ideal for derivatization or tagging of lipids for enhanced detection. nih.gov These platforms dramatically increase throughput, allowing researchers to analyze a much larger number of samples in a shorter time. nih.govub.edu This high-throughput capability is essential for large-scale systems biology studies, preclinical drug screening, and personalized medicine applications where rapid metabolic profiling is required. The integration of microfluidics with highly sensitive detection methods promises to make the analysis of deuterated lipids like 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 more accessible and powerful. nih.govmdpi.comyoutube.com
Q & A
Basic Research Questions
Q. How should researchers safely handle and store 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 in laboratory settings?
- Methodological Answer :
- Handling : Use chemical fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid ignition sources due to its flammability (flash point data not explicitly provided but inferred from analogous compounds) .
- Storage : Store at -20°C in tightly sealed, inert containers under nitrogen to prevent oxidation. For long-term stability (>6 months), use -80°C . Ethanol or DMSO stock solutions (100 mg/mL) are stable for ≤1 month at -20°C; avoid repeated freeze-thaw cycles .
Q. What solvents are optimal for preparing experimental solutions of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6?
- Methodological Answer :
- Primary Solvents : Use ethanol (fully miscible) or 0.1 M Na₂CO₃ (1.7 mg/mL solubility) for aqueous buffers. For organic phases, DMF or DMSO (100 mg/mL) are suitable but require inert gas purging to prevent degradation .
- Preparation Tip : For cell culture studies, evaporate ethanol under nitrogen and reconstitute in serum-free media to minimize solvent toxicity. Confirm residual solvent levels (<0.1% v/v) via GC-MS .
Q. How can researchers verify the purity and structural integrity of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use C18 reverse-phase columns with UV detection at 210–215 nm for fatty acid quantification. Compare retention times with unlabeled standards .
- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion [M-H]⁻ at m/z 312.5 (accounting for deuterium labeling) and checks for oxidative byproducts (e.g., hydroperoxides) .
- Purity Standards : Require certificates of analysis (COA) from suppliers showing ≥98% purity via NMR and LC-MS .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in the reported bioactivity of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 across different models?
- Methodological Answer :
- Context : Discrepancies arise from model-specific differences in lipid metabolism (e.g., murine vs. human neutrophils) .
- Validation Steps :
Dose-Response Curves : Test across physiological (0.1–10 µM) and supraphysiological (10–100 µM) ranges to identify threshold effects.
Isotopic Tracing : Use deuterated compound (d6) to track incorporation into phospholipids via LC-MS/MS, distinguishing endogenous vs. exogenous pools .
Genetic Knockdown : Silence 5-lipoxygenase (5-LO) or COX-1/2 in cell models to isolate pathway-specific effects .
Q. How does 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 modulate eicosanoid biosynthesis in competitive inhibition assays?
- Methodological Answer :
- Experimental Design :
Substrate Competition : Co-incubate with arachidonic acid (AA) in human neutrophil lysates. Quantify 5-LO metabolites (e.g., LTB₄) via ELISA or UPLC-MS .
Kinetic Analysis : Calculate Kᵢ values using Dixon plots to assess inhibitory potency.
- Key Finding : The compound lacks the Δ14 double bond required for leukotriene A₄ synthesis, making it a poor 5-LO substrate but a potential competitive inhibitor of AA oxidation .
Q. What in vivo models are appropriate for studying the immunomodulatory effects of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6?
- Methodological Answer :
- Model Selection :
- EFA-Deficient Mice : Mimic conditions where endogenous 5,8,11-eicosatrienoic acid accumulates (e.g., ω-3/6 deprivation). Monitor T-cell responses in transplanted tissues .
- Atherosclerosis Models : Use ApoE⁻/⁻ mice fed high-fat diets. Administer 10 mg/kg/day via oral gavage and analyze aortic plaque formation via histopathology .
- Endpoint Analysis : Combine lipidomics (LC-MS) with cytokine profiling (Multiplex ELISA) to correlate metabolite levels with immune markers .
Data Interpretation and Troubleshooting
Q. How should researchers address low recovery rates of 5(Z),8(Z),11(Z)-Eicosatrienoic Acid-d6 in lipid extraction protocols?
- Methodological Answer :
- Extraction Optimization :
Solvent System : Use methanol:chloroform (2:1 v/v) with 0.01% BHT to prevent oxidation. Acidify to pH 3.0 with HCl to improve ionization .
Solid-Phase Extraction (SPE) : Employ C18 cartridges preconditioned with hexane. Elute with acetone:acetic acid (99:1 v/v) for >90% recovery .
- QC Measures : Spike samples with deuterated internal standards (e.g., d8-AA) to normalize extraction efficiency .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in lipidomics studies?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS-DA to identify lipid species correlated with treatment groups. Use false discovery rate (FDR) correction for multiple comparisons .
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to EC₅₀/IC₅₀ calculations. Report 95% confidence intervals and p-values from ANOVA with Tukey’s post hoc test .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
